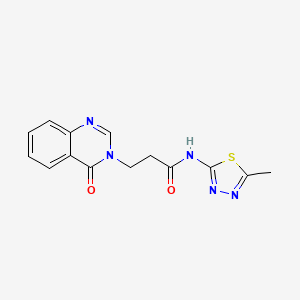

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S/c1-9-17-18-14(22-9)16-12(20)6-7-19-8-15-11-5-3-2-4-10(11)13(19)21/h2-5,8H,6-7H2,1H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHMXCBBWBFDIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Quinazolinone Synthesis: The quinazolinone moiety is often prepared by the condensation of anthranilic acid derivatives with amides or nitriles, followed by cyclization.

Coupling Reaction: The final step involves coupling the thiadiazole and quinazolinone intermediates through a suitable linker, such as a propanamide group, using reagents like carbodiimides or other coupling agents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydroquinazolinones.

Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

Chemical Biology: Employed as a probe to study cellular processes and pathways.

Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes such as kinases, receptors, and other proteins involved in disease pathways.

Pathways Involved: It may inhibit or activate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogues with Thiadiazole/Oxadiazole Moieties

Table 1: Key Structural and Physical Properties

Key Observations:

- Thiadiazole vs. Oxadiazole : The target compound’s thiadiazole group (containing sulfur) may confer greater lipophilicity and metabolic stability compared to oxadiazole-based analogs like 8d and 8h .

- Substituent Effects : Electron-donating groups (e.g., methyl in the target compound) enhance solubility and bioavailability, whereas electron-withdrawing groups (e.g., nitro in 8h) may improve target binding but reduce solubility .

Quinazolinone-Containing Analogues

Table 2: Pharmacologically Active Quinazolinone Derivatives

Key Observations:

- Chain Length : The target compound’s propanamide chain (vs. acetamide in ) may improve conformational flexibility and target binding.

- Heterocyclic Hybrids: The thiadiazole-quinazolinone combination in the target compound differs from triazole-pyridine systems (e.g., ), which could alter selectivity in enzyme inhibition.

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound that combines the 1,3,4-thiadiazole and quinazoline scaffolds, both recognized for their diverse biological activities. This article focuses on the biological activity of this compound, reviewing its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazole and quinazoline moieties. The compound can be synthesized through a reaction pathway involving alkylation and cyclization processes under controlled conditions to yield high purity and yield.

Biological Activity Overview

The biological activities associated with this compound are extensive due to the inherent properties of its structural components:

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole ring have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi by disrupting their cellular processes. Specifically, studies have shown that derivatives of 1,3,4-thiadiazole exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The quinazoline moiety is known for its anticancer potential. Compounds with this structure have been reported to inhibit key enzymes involved in cancer cell proliferation. For instance, this compound may target DNA replication processes and interfere with tumorigenesis pathways .

The mechanisms through which this compound exerts its effects include:

- Inhibition of DNA Synthesis : The compound may inhibit DNA polymerases or other enzymes critical for DNA replication.

- Interaction with Key Kinases : The thiadiazole component can form interactions with kinases involved in cell signaling pathways related to cancer progression .

- Antioxidant Activity : Some studies suggest that compounds with similar structures possess antioxidant properties that can protect cells from oxidative stress .

Case Studies

Several studies have explored the biological activity of related compounds:

- Antitumor Activity : A study evaluated a series of thiadiazole derivatives for their anticancer effects in vitro and in vivo. Results indicated that certain derivatives exhibited potent cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiadiazole derivatives against clinical isolates. The results demonstrated significant inhibition zones against pathogenic bacteria, suggesting potential application in treating infections .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.